molecular formula C11H8N2O2 B2651529 [2,3'-Bipyridine]-2'-carboxylic acid CAS No. 1696775-28-6

[2,3'-Bipyridine]-2'-carboxylic acid

Cat. No.: B2651529
CAS No.: 1696775-28-6
M. Wt: 200.197
InChI Key: FLMXMMORJHQVPB-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-2’-carboxylic acid is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a carboxylic acid group at the 2’ position of one of the pyridine rings. Bipyridine derivatives are widely used in various fields, including coordination chemistry, catalysis, and materials science, due to their ability to form stable complexes with metal ions .

Scientific Research Applications

[2,3’-Bipyridine]-2’-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are valuable in catalysis, where they can facilitate various chemical transformations . In materials science, bipyridine derivatives are used in the development of supramolecular structures and functional materials .

In biology and medicine, bipyridine derivatives have been studied for their potential therapeutic applications. For example, some bipyridine-based compounds exhibit antimicrobial and anticancer activities . Additionally, they are used in the design of molecular probes and sensors for detecting metal ions and other analytes .

Future Directions

The future research directions for “[2,3’-Bipyridine]-2’-carboxylic acid” could involve further exploration of its synthesis methods, investigation of its potential applications in coordination chemistry, and detailed studies of its physical and chemical properties. The development of new derivatives and complexes could also be an interesting area of research .

Preparation Methods

The synthesis of [2,3’-Bipyridine]-2’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannylated pyridine derivative and a halogenated pyridine in the presence of a palladium catalyst . These reactions are usually carried out under mild conditions and provide high yields of the desired product.

Industrial production methods for bipyridine derivatives often involve large-scale coupling reactions using similar catalytic systems. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired product purity .

Properties

IUPAC Name

3-pyridin-2-ylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMXMMORJHQVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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